molecular formula C6H7ClFNO B1383508 2-Amino-3-fluorophenol hydrochloride CAS No. 1951440-99-5

2-Amino-3-fluorophenol hydrochloride

Cat. No. B1383508
CAS RN: 1951440-99-5
M. Wt: 163.58 g/mol
InChI Key: NNOXAVKQJCAQRC-UHFFFAOYSA-N
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Description

2-Amino-3-fluorophenol hydrochloride is a chemical compound with the CAS Number: 1951440-99-5 . It has a molecular weight of 163.58 . The IUPAC name for this compound is 2-amino-3-fluorophenol hydrochloride .


Molecular Structure Analysis

The InChI code for 2-Amino-3-fluorophenol hydrochloride is 1S/C6H6FNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

As mentioned earlier, 2-Amino-3-fluorophenol is used as a reagent in the preparation of benzimidazole- and benzoxazole-pyrimidone selective PI3Kβ inhibitors . These inhibitors are used for the treatment of phosphatase and TENsin homologue (PTEN) deficient cancers .


Physical And Chemical Properties Analysis

2-Amino-3-fluorophenol hydrochloride is a solid at room temperature . It should be stored in a dark place under an inert atmosphere .

Scientific Research Applications

1. Enzymatic Reactions and pH Influence

A study by Peelen et al. (1993) explored the regioselectivity and rate of ortho-hydroxylation of 3-fluorophenol by phenol hydroxylase. They found that these parameters are pH-dependent, offering insights into enzyme-substrate interactions in biochemical pathways (Peelen et al., 1993).

2. Chemical Transformations and Synthesis

Bombek et al. (2004) investigated the electrophilic amination of fluorophenols, highlighting methods for chemical transformation which are crucial for the synthesis of complex organic compounds (Bombek et al., 2004).

3. Biodegradation and Environmental Applications

Duque et al. (2012) isolated a Rhodococcus strain capable of degrading 2-fluorophenol. This study is significant for environmental biotechnology, demonstrating the potential for microbial remediation of fluorophenol pollutants (Duque et al., 2012).

4. Fluorescence and Biological Probing

Vázquez et al. (2005) synthesized a fluorophore, 6-N,N-dimethylamino-2,3-naphthalimide, showing its application as a biological probe. This research contributes to the development of molecular tools for biological and medical research (Vázquez et al., 2005).

5. Anaerobic Transformation in Microbial Processes

Genthner et al. (1989) studied the transformation of phenol to benzoate by an anaerobic consortium, using fluorophenols as analogues. Their findings are valuable for understanding microbial metabolism of aromatic compounds (Genthner et al., 1989).

6. pH Sensitivity and Intracellular Measurement

Rhee et al. (1995) developed pH-sensitive probes based on modifications of the 2-aminophenol group, crucial for measuring intracellular pH in biological research (Rhee et al., 1995).

Safety and Hazards

The compound is considered hazardous and should be handled with care . It is recommended to use personal protective equipment and avoid contact with skin and eyes . The compound should not be ingested, and if swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

2-amino-3-fluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO.ClH/c7-4-2-1-3-5(9)6(4)8;/h1-3,9H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOXAVKQJCAQRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorophenol hydrochloride

CAS RN

1951440-99-5
Record name 2-amino-3-fluorophenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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